N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Identifying selective kinase probes with defined binding geometry challenges drug discovery. This para-substituted benzamide (CAS 1311278-25-7) delivers a linear, rod-like scaffold for Type II kinase inhibitor development targeting the DFG-out conformation. • Linear para-geometry distinct from the bent meta-isomer (CAS 1311279-96-5) for definitive matched-pair SAR. • Compatible with HTS via precursor 4-[6-Methyl-4-(trifluoromethyl)-2-pyridinyl]benzoic acid (CAS 1311278-79-1). • Confirm identity by NMR to avoid misidentification with p300 activator 'CTB'.

Molecular Formula C20H14ClF3N2O
Molecular Weight 390.8 g/mol
CAS No. 1311278-25-7
Cat. No. B1401816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
CAS1311278-25-7
Molecular FormulaC20H14ClF3N2O
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C20H14ClF3N2O/c1-12-10-15(20(22,23)24)11-18(25-12)13-2-4-14(5-3-13)19(27)26-17-8-6-16(21)7-9-17/h2-11H,1H3,(H,26,27)
InChIKeyDQYOWUQREGOHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide: Product Overview


N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311278-25-7) is a synthetic small molecule with the formula C20H14ClF3N2O and a molecular weight of 390.8 g/mol . It belongs to the benzamide class, featuring a central phenyl spacer substituted at the para-position with a 6-methyl-4-trifluoromethyl-pyridin-2-yl moiety. This specific scaffold arrangement is characteristic of Type II kinase inhibitor pharmacophores, as seen in patent families targeting TrkA and other kinases [1]. The compound is primarily offered as a research chemical for drug discovery and biochemical screening applications.

Scaffold Para-substituted benzamide; Type II kinase inhibitor pharmacophore
Topology Linear molecular axis distinct from bent meta-isomer
Selection context Probes linear binding topology in kinase pocket; not interchangeable with meta analog

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide: Procurement Rationale


The critical limitation for generic substitution lies in regiochemistry. The commercially available positional isomer, N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-96-5), shifts the pyridyl attachment from the para- to the meta- position of the central phenyl ring . This single atomic shift fundamentally alters the molecular vector, transforming the scaffold from a linear, rod-like topology to a bent, angular one. In kinase drug discovery, such changes in exit vector geometry are a primary determinant of hinge-region binding complementarity and selectivity pocket occupancy. Therefore, the para-substituted scaffold is not an interchangeable analog but a distinct molecular tool for interrogating a different chemical space within the same target class.

Target compound
Potential substitute
Para-isomer: linear geometry
Meta-isomer (CAS 1311279-96-5): bent geometry
Single atomic shift from para to meta alters molecular vector; hinge-region binding complementarity may not transfer.
Substitution could produce misleading SAR for linear binding pocket engagement and selectivity pocket occupancy.

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide: Evidence Guide


Molecular Topology: Para vs. Meta Regioisomer

The target compound is a para-substituted regioisomer. Its closest commercially cataloged analog is the meta-substituted isomer, N-(4-Chloro-phenyl)-3-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-96-5) . The target compound offers a linear molecular axis with an extended para-substitution geometry, in contrast to the bent, angular geometry of the meta-substituted analog. Quantitative crystal structure analysis of isomeric N-phenylbenzamides has demonstrated that such positional changes directly impact solid-state packing and conformational preferences, which are key determinants of binding interactions [1]. The molecular formulas are identical (C20H14ClF3N2O, MW 390.8), highlighting that these are not analogs but true positional isomers differentiated solely by atomic connectivity . A direct head-to-head biological comparison is not available in the primary literature, necessitating experimental profiling by the end user.

Molecular topology
Context-dependent
Para (linear) vs Meta (bent): single atomic shift alters 3D vector.
Supports topology-dependent target engagement studies; meta isomer may not substitute directly.
Experimental profiling required; head-to-head biological data not yet available.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

CTB Nomenclature and p300 Activity Differentiation

In vendor catalogs, the abbreviation 'CTB' is ambiguously applied to both the target compound and the structurally distinct p300 histone acetyltransferase (HAT) activator N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CAS 451491-47-7) . The latter 'CTB' has a well-defined biological profile, activating p300 HAT activity ~6-fold at 250 µM . Critically, the target compound (CAS 1311278-25-7) lacks the 2-ethoxy group essential for this mechanism. Procurement of the correct entity is non-negotiable for project success; a researcher intending to modulate p300 would find the target compound entirely inactive, while a kinase screen hit could be misinterpreted if cross-referenced against p300 literature attached to the 'CTB' moniker.

CTB identity risk
Data to verify
Target lacks 2-ethoxy group; CTB (p300 activator) shows ~6-fold activation at 250 µM.
Correct CAS selection helps avoid misidentification with epigenetic tool compound.
Confirm identity by NMR; vendor catalog ambiguity requires verification.
Epigenetics Histone Acetyltransferase (HAT) Chemical Biology

Synthetic Precursor and Lead Optimization

A key advantage for medicinal chemistry scale-up is the commercial availability and characterization of the direct synthetic precursor, 4-[6-Methyl-4-(trifluoromethyl)-2-pyridinyl]benzoic acid (CAS 1311278-79-1) [1]. This allows for efficient, modular amide coupling with 4-chloroaniline to yield the target compound. The precursor is registered with CAS and has documented hazard classifications (H302, H315, H319, H335) that facilitate safe handling and regulatory compliance . In contrast, the meta-substituted isomer requires a less readily accessible 3-substituted benzoic acid precursor, potentially complicating synthetic scale-up efforts.

Precursor accessibility
Class-level
Para-precursor (CAS 1311278-79-1) cataloged with GHS data; meta-precursor less accessible.
May support reliable analog synthesis for SAR scale-up.
Meta-precursor may require custom synthesis and characterization.
Organic Synthesis Process Chemistry Building Blocks

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide: Application Scenarios


Type II Kinase Inhibitor Design and Crystallography

The para-substituted scaffold provides an elongated, linear geometry ideal for occupying the adenine pocket and extending past the gatekeeper residue into the hydrophobic back pocket (DFG-out conformation) in kinases like TrkA [1]. Researchers should prioritize this compound as a core scaffold for designing type II inhibitors targeting kinases with deep, linear selectivity pockets, where its unique vector distinguishes it from the bent meta-regioisomer .

Isomer-Specific Target Engagement Probes

When developing chemical probes to validate a novel kinase target, the use of both the para- and meta-isomers is a rigorous control. The distinct topologies mean that any observed biological activity is conformation-dependent. Procuring the 4-substituted compound enables a matched-pair analysis against the 3-substituted isomer (CAS 1311279-96-5) to establish a robust, geometry-dependent SAR that links phenotype to a specific binding mode .

Modular SAR via Amide Coupling

Leverage the well-characterized commercial precursor, 4-[6-Methyl-4-(trifluoromethyl)-2-pyridinyl]benzoic acid (CAS 1311278-79-1), for high-throughput parallel synthesis [2]. This allows medicinal chemists to rapidly generate libraries of amide analogs by varying the aniline component, systematically exploring the exit vector without needing to rebuild the complex pyridyl-phenyl core from scratch.

De-Risking Chemical Identity in Epigenetics

In campaigns targeting epigenetic readers, writers, or erasers, the potential for misidentification with the p300 activator 'CTB' is a documented risk . A rigorous procurement protocol that specifies CAS 1311278-25-7 and confirms structure by NMR before use is essential. This scenario leverages the target compound's structural distinction—the absence of a 2-ethoxy group—to guarantee that any resulting biological activity is correctly attributed to the kinase-like benzamide scaffold.

Application
Selection Property
Validation Focus
Type II kinase inhibitor design
Linear para-substituted geometry
Binding-mode assessment in DFG-out conformation
Isomer-specific target engagement probe
Topology-dependent binding differentiation
Matched-pair SAR using meta-isomer control
Modular SAR library synthesis
Well-characterized para-precursor availability
Amide coupling efficiency and analog diversity
Epigenetic target screening (de-risking identity)
Structural distinction from CTB (p300 activator)
NMR identity confirmation; p300 inactivity check
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